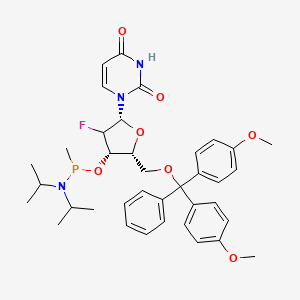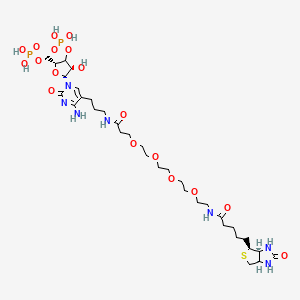
Biotin-PEG4-alkane-3',5'-cytidine-bisphosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is a complex chemical compound that integrates biotin, polyethylene glycol (PEG4), an alkane chain, and 3’,5’-cytidine-bisphosphate. This compound is designed to combine the unique properties of each component, making it useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves multiple steps:
Biotinylation: Biotin is first activated and then attached to the PEG4 chain.
PEGylation: The PEG4 chain is synthesized by polymerizing ethylene glycol units.
Alkylation: The alkane chain is introduced to link the PEG4 and cytidine-bisphosphate.
Phosphorylation: The cytidine is phosphorylated at the 3’ and 5’ positions to form cytidine-bisphosphate
Industrial Production Methods
Industrial production of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate typically involves large-scale synthesis using automated reactors. The process includes:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, ensuring consistency and high yield.
Purification: The compound is purified using chromatography techniques to remove any impurities.
化学反応の分析
Types of Reactions
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups.
Reduction: Reduction reactions can modify the alkane chain.
Substitution: Substitution reactions can replace specific groups within the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions include modified versions of the original compound with different functional groups, enhancing its versatility for various applications .
科学的研究の応用
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate has a wide range of scientific research applications:
Chemistry: Used as a reagent for labeling and detection.
Biology: Employed in molecular biology for tagging and tracking biomolecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of biosensors and diagnostic tools
作用機序
The mechanism of action of Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate involves:
Biotin: Binds to avidin or streptavidin with high affinity, facilitating detection and purification.
PEG4: Increases solubility and reduces non-specific binding.
Alkane Chain: Provides structural stability.
Cytidine-bisphosphate: Participates in cellular signaling pathways.
類似化合物との比較
Similar Compounds
Biotin-PEG4-alkyne: Contains an alkyne group for click chemistry reactions.
Biotin-PEG4-acid: Features a carboxylic acid group for conjugation.
Biotin-PEG4-thiol: Includes a thiol group for binding to gold surfaces.
Uniqueness
Biotin-PEG4-alkane-3’,5’-cytidine-bisphosphate is unique due to its combination of biotin, PEG4, alkane, and cytidine-bisphosphate, making it highly versatile for various applications. Its ability to participate in multiple types of chemical reactions and its wide range of scientific research applications set it apart from similar compounds.
特性
分子式 |
C33H57N7O18P2S |
|---|---|
分子量 |
933.9 g/mol |
IUPAC名 |
[(2R,4S,5R)-5-[5-[3-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propyl]-4-amino-2-oxopyrimidin-1-yl]-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C33H57N7O18P2S/c34-30-21(18-40(33(45)39-30)31-28(43)29(58-60(49,50)51)23(57-31)19-56-59(46,47)48)4-3-8-35-26(42)7-10-52-12-14-54-16-17-55-15-13-53-11-9-36-25(41)6-2-1-5-24-27-22(20-61-24)37-32(44)38-27/h18,22-24,27-29,31,43H,1-17,19-20H2,(H,35,42)(H,36,41)(H2,34,39,45)(H2,37,38,44)(H2,46,47,48)(H2,49,50,51)/t22-,23+,24-,27-,28-,29?,31+/m0/s1 |
InChIキー |
SOPTYGHHYDMBBT-GSCFEYKZSA-N |
異性体SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)[C@H]4[C@H](C([C@H](O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2 |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCCC3=CN(C(=O)N=C3N)C4C(C(C(O4)COP(=O)(O)O)OP(=O)(O)O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


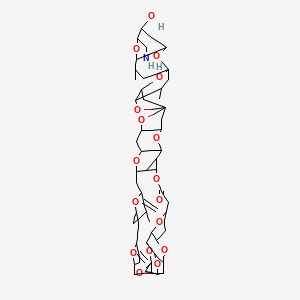
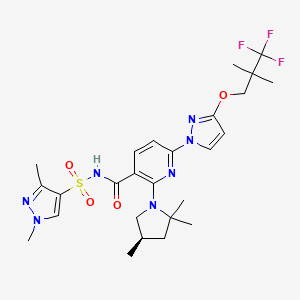

![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate](/img/structure/B12381808.png)
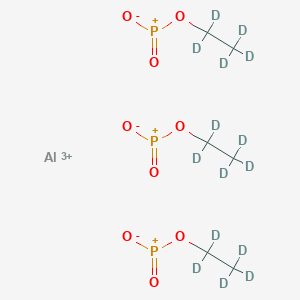
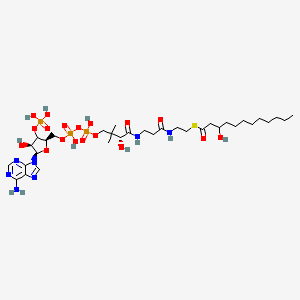
![(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[(3R,5S)-2-oxo-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B12381828.png)
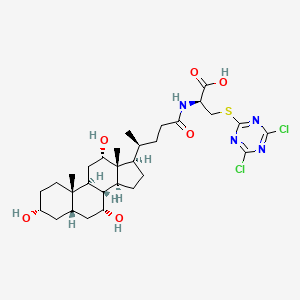
![3-[2-[(1-Benzylazetidin-3-yl)-(cyclobutylmethyl)amino]ethyl]phenol](/img/structure/B12381840.png)
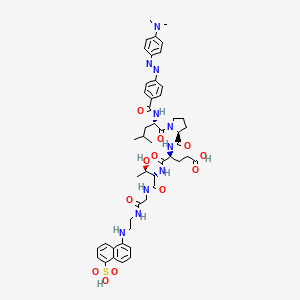
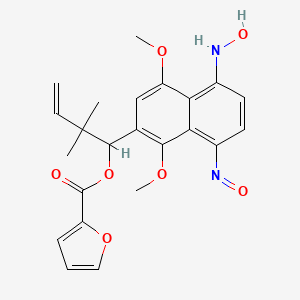
![5-[2-amino-4-[(1S)-1-cyclopropyloxy-2-hydroxy-1-phenylethyl]quinazolin-6-yl]-1,3-dimethylpyridin-2-one](/img/structure/B12381862.png)
![[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 5-[(4R)-2-phenyl-1,3-dithian-4-yl]pentanoate](/img/structure/B12381864.png)
